Cas no 307529-02-8 (6-Bromo-4-hydrazinylquinazoline)

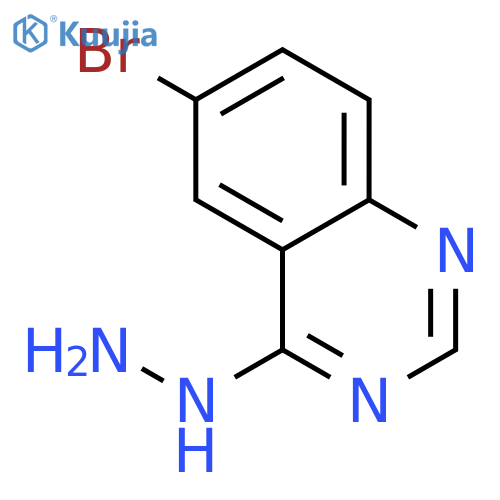

307529-02-8 structure

商品名:6-Bromo-4-hydrazinylquinazoline

CAS番号:307529-02-8

MF:C8H7N4Br

メガワット:239.07198

MDL:MFCD02332329

CID:829902

6-Bromo-4-hydrazinylquinazoline 化学的及び物理的性質

名前と識別子

-

- 6-Bromo-4-hydrazinylquinazoline

- (6-bromoquinazolin-4-yl)hydrazine

- 6-bromoquinazoline-4-ylhydrazine

- AC1LE1US

- CTK7F1852

- F3097-0792

- MolPort-000-660-260

- SureCN4354970

-

- MDL: MFCD02332329

- インチ: InChI=1S/C8H7BrN4/c9-5-1-2-7-6(3-5)8(13-10)12-4-11-7/h1-4H,10H2,(H,11,12,13)

- InChIKey: ITBSQIOBRKNMSJ-UHFFFAOYSA-N

- ほほえんだ: NNC1=NC=NC2=CC=C(Br)C=C12

計算された属性

- せいみつぶんしりょう: 237.98551

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

じっけんとくせい

- PSA: 62.77

6-Bromo-4-hydrazinylquinazoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB487016-1g |

6-Bromo-4-hydrazinylquinazoline; . |

307529-02-8 | 1g |

€1469.30 | 2024-06-11 | ||

| A2B Chem LLC | AB41267-5g |

6-Bromo-4-hydrazinylquinazoline |

307529-02-8 | 98% | 5g |

$2280.00 | 2024-04-20 | |

| Alichem | A250001797-1g |

6-Bromo-4-hydrazinylquinazoline |

307529-02-8 | 95% | 1g |

$290.88 | 2023-09-02 | |

| abcr | AB487016-80 mg |

6-Bromo-4-hydrazinylquinazoline; . |

307529-02-8 | 80mg |

€279.70 | 2023-06-15 | ||

| Chemenu | CM124928-1g |

6-bromo-4-hydrazinylquinazoline |

307529-02-8 | 95%+ | 1g |

$*** | 2023-03-29 | |

| eNovation Chemicals LLC | Y0989582-5g |

6-bromo-4-hydrazinylquinazoline |

307529-02-8 | 95% | 5g |

$1000 | 2025-02-19 | |

| eNovation Chemicals LLC | Y0989582-5g |

6-Bromo-4-hydrazinylquinazoline |

307529-02-8 | 95% | 5g |

$1000 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431641-1g |

6-Bromo-4-hydrazinylquinazoline |

307529-02-8 | 95+% | 1g |

¥2016.00 | 2024-08-02 | |

| abcr | AB487016-250 mg |

6-Bromo-4-hydrazinylquinazoline; . |

307529-02-8 | 250mg |

€621.20 | 2023-06-15 | ||

| Chemenu | CM124928-1g |

6-bromo-4-hydrazinylquinazoline |

307529-02-8 | 95% | 1g |

$333 | 2021-08-05 |

6-Bromo-4-hydrazinylquinazoline 関連文献

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

307529-02-8 (6-Bromo-4-hydrazinylquinazoline) 関連製品

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:307529-02-8)6-Bromo-4-hydrazinylquinazoline

清らかである:99%

はかる:1g

価格 ($):251.0